molecular formula C25H21NO5 B2558055 9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-49-3

9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2558055
CAS No.: 929440-49-3
M. Wt: 415.445
InChI Key: TYIGFTGKPKYQOW-UHFFFAOYSA-N
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Description

The compound 9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazinone family, characterized by a fused chromene and oxazine ring system. This class of compounds is notable for its structural complexity and diverse pharmacological applications, including anti-inflammatory, antiviral, and anti-osteoporotic activities . The specific substituents—2,4-dimethoxyphenyl at position 9 and phenyl at position 3—impart unique physicochemical and biological properties.

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-28-17-8-10-21(23(12-17)29-2)26-13-19-22(31-15-26)11-9-18-24(27)20(14-30-25(18)19)16-6-4-3-5-7-16/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIGFTGKPKYQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of chromeno derivatives, which are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. The structural features of this compound contribute to its biological activity and make it a subject of ongoing research.

Molecular Structure and Properties

The molecular formula of the compound is C₁₈H₁₈N₂O₃ with a molecular weight of approximately 335.37 g/mol. The unique structure includes a chromeno framework fused with an oxazine ring, which is characteristic of many biologically active compounds.

Key Structural Features:

  • Chromeno Ring: Contributes to the flavonoid-like properties.
  • Oxazine Ring: Introduces heterocyclic characteristics that may enhance biological interactions.

Biological Activity Overview

Research has indicated that derivatives of chromeno compounds exhibit significant bioactivity against various cancer cell lines and inflammatory models. The following sections detail specific biological activities associated with this compound.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of chromeno derivatives. For instance, a study on similar compounds demonstrated their ability to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α through inhibition of the TLR4/MAPK signaling pathway. This suggests that This compound may exhibit similar mechanisms:

  • In vitro Studies: Compounds related to this structure have shown reduced levels of nitric oxide (NO) and inflammatory cytokines in RAW264.7 macrophage cells when treated with lipopolysaccharide (LPS) .
  • In vivo Studies: Animal models treated with these compounds demonstrated reduced inflammation and improved outcomes in LPS-induced inflammatory diseases .

Anticancer Activity

The anticancer properties of chromeno derivatives have also been explored extensively. Compounds within this class often target various cancer cell lines:

  • Mechanism of Action: These compounds may interact with specific molecular targets involved in cell proliferation and apoptosis. For example, they can modulate pathways related to cell survival and death by influencing the expression of oncogenes and tumor suppressor genes.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of TLR4/MAPK pathway
AnticancerModulation of cell proliferation pathwaysOngoing research
AntimicrobialPotential activity against bacterial strainsOngoing research

Case Studies

  • Study on Anti-inflammatory Effects:
    • A series of flavonoid derivatives were synthesized and evaluated for their anti-inflammatory effects using RAW264.7 cells.
    • Results indicated that certain derivatives significantly inhibited NO production and reduced IL-6 and TNF-α levels in a dose-dependent manner .
  • Anticancer Evaluation:
    • Similar chromeno derivatives were tested against various cancer cell lines (e.g., breast cancer, colon cancer).
    • These studies reported significant cytotoxic effects at specific concentrations, indicating potential for further development .

Comparison with Similar Compounds

Comparison with Similar Chromeno-Oxazinone Derivatives

Substituent Effects on Physicochemical Properties

Chromeno-oxazinones exhibit variability in melting points, solubility, and stability based on substituent patterns. Key analogs and their properties include:

Compound Name Substituents (Position 9) Melting Point (°C) Yield (%) Key Features Reference
9-(4-Methoxyphenyl)-3-phenyl analog (4d, n=4) 4-Methoxyphenyl 120–121 66 Higher polarity vs. non-substituted analogs
9-(3,4-Dimethoxyphenyl)-3-phenyl analog (4e, n=3) 3,4-Dimethoxyphenyl 78–79 66 Reduced melting point vs. 4d
9-(4-Hydroxybutyl)-3-(3,4-dimethoxyphenyl) analog (4h, n=3) 4-Hydroxybutyl 154–156 66 Hydroxyl group enhances solubility
9-(4-Fluorophenyl)-2-phenyl analog (6k) 4-Fluorophenyl 140–143 35 Halogenation increases lipophilicity
9-(4-Methylbenzyl)-2-phenyl analog (6d) 4-Methylbenzyl 159–164 70 Methyl group improves stability
9-(2,4-Dimethoxyphenyl)-3-phenyl target compound 2,4-Dimethoxyphenyl Not reported N/A Predicted higher solubility vs. halogenated analogs

Key Observations :

  • Methoxy groups (e.g., in 4d, 4e) lower melting points compared to non-polar substituents (e.g., methyl or halogen) due to reduced crystallinity .
  • Halogenated analogs (e.g., 6k, 6l) exhibit higher melting points and lipophilicity, favoring membrane permeability .
  • The 2,4-dimethoxyphenyl group in the target compound likely enhances water solubility compared to halogenated derivatives but may reduce thermal stability due to steric hindrance.
Anti-Inflammatory Activity:
  • 9,10-Dihydrochromeno-oxazin-2-one derivatives (e.g., compound 7 in ) inhibit NF-κB signaling, a key pathway in inflammation .
  • Methoxy groups (e.g., 4-methoxy in 4d) enhance anti-inflammatory efficacy by facilitating hydrogen bonding with target proteins .
Anti-Osteoporotic Activity:
  • 9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl) analog (7) promotes osteoblast formation via BMP/Smad pathway modulation and inhibits osteoclastogenesis via RANKL suppression . The methoxy group at position 3 is critical for dual activity.
Antiviral and Anticancer Potential:
  • Ferrocenyl derivatives (e.g., 12b, 13 in ) show in vitro antimalarial activity, attributed to redox-active ferrocene moieties .
  • Halogenated analogs (e.g., 6l with 4-chlorophenyl) exhibit enhanced antiviral activity due to improved cellular uptake .

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